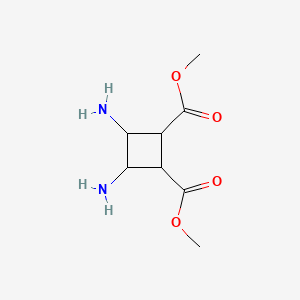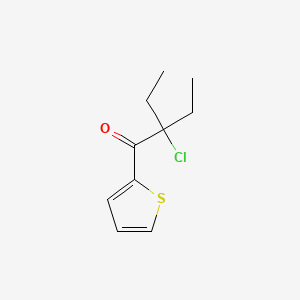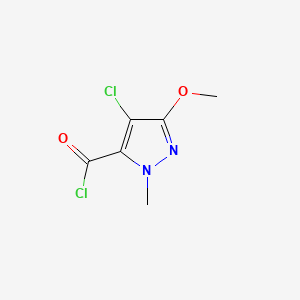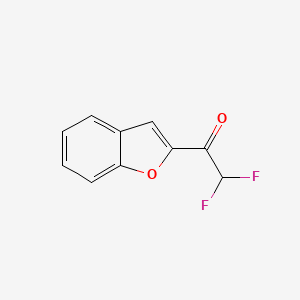
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is an organic compound with a unique cyclobutane ring structure This compound is characterized by the presence of two amino groups and two ester groups attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl maleate with ammonia or an amine in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the cyclobutane ring without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are carefully selected to optimize the reaction conditions and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, with careful control of temperature and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester groups may also participate in binding interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and the nature of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate: Similar compounds include other cyclobutane derivatives with different substituents, such as dimethyl 3,4-dihydroxycyclobutane-1,2-dicarboxylate and dimethyl 3,4-dimethoxycyclobutane-1,2-dicarboxylate.
Dimethyl 2,5-furandicarboxylate: This compound is structurally similar but contains a furan ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its combination of amino and ester groups on a cyclobutane ring. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility.
Eigenschaften
IUPAC Name |
dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLOUYDTMGPNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1N)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-Hexahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B574197.png)




![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)



